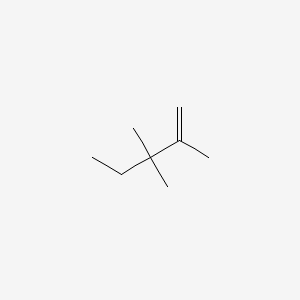
2,3,3-Trimethyl-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-1-pentene is an organic compound with the molecular formula C8H16 It is a branched alkene with a double bond located at the first carbon atomIt is a colorless liquid with a characteristic odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3-Trimethyl-1-pentene can be synthesized through several methods. One common method involves the dehydration of 2,3,3-trimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the cracking of hydrocarbons. The process involves the thermal decomposition of larger hydrocarbon molecules into smaller ones, including alkenes like this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can yield 2,3,3-trimethylpentane.
Substitution: It can participate in halogenation reactions where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2,3,3-trimethylpentane.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
2,3,3-Trimethyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It can be used in studies involving the metabolism of alkenes.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-1-pentene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in addition reactions, where reagents add across the double bond, altering the molecular structure. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethyl-1-pentene
- 2,3,4-Trimethyl-1-pentene
- 3,3,4-Trimethyl-2-pentanol
Uniqueness
2,3,3-Trimethyl-1-pentene is unique due to its specific branching and the position of the double bond. This structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
CAS No. |
560-23-6 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
2,3,3-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h2,6H2,1,3-5H3 |
InChI Key |
TUSBCMPNIOJUBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















